molecular formula C3H5Cl2OP B1619251 Propene-2-phosphorylchloride CAS No. 3944-27-2

Propene-2-phosphorylchloride

Cat. No.: B1619251
CAS No.: 3944-27-2
M. Wt: 158.95 g/mol
InChI Key: ISSPMRBORSXZOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Propene-2-phosphorylchloride can be synthesized through the reaction of phosphorus trichloride with allyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus trichloride and allyl chloride are combined. The reaction is carefully monitored to maintain optimal conditions, and the product is purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Propene-2-phosphorylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Propene-2-phosphorylchloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonic acid derivatives and other organophosphorus compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propene-2-phosphorylchloride involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to various nucleophiles, leading to the formation of new phosphorus-containing compounds. This property makes it valuable in organic synthesis and the development of biologically active molecules .

Comparison with Similar Compounds

    Phosphorus trichloride (PCl₃): A precursor in the synthesis of propene-2-phosphorylchloride.

    Allyl chloride (C₃H₅Cl): Another precursor used in the synthesis.

    Phosphonic acid (H₃PO₃): A common oxidation product of this compound.

Uniqueness: this compound is unique due to its dual functionality as both an alkene and a phosphoryl chloride. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-dichlorophosphorylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2OP/c1-3(2)7(4,5)6/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSPMRBORSXZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)P(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960083
Record name Prop-1-en-2-ylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3944-27-2
Record name Propene-2-phosphorylchloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003944272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prop-1-en-2-ylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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